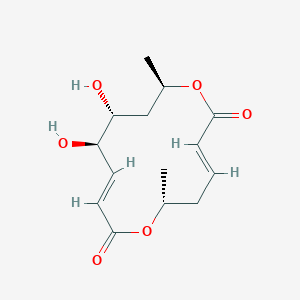
コレトジオール
概要
説明
コレトジオールは、Colletotrichum capsiciやDiplogelasinospora grovesiiを含む様々な菌種で見られる真菌代謝産物です。 免疫抑制と抗ウイルス作用が知られており、医学研究と生物学研究の両方において注目されている化合物です .
科学的研究の応用
Colletodiol has a wide range of scientific research applications:
作用機序
コレトジオールは、免疫抑制と抗ウイルス作用によって効果を発揮します。 コンカナバリンAまたはリポ多糖で誘導された分離マウス脾細胞の増殖を、それぞれ12および5μg/mLのIC50値で阻害します . さらに、コレトジオールは、HeLa-IAV-Luc細胞におけるインフルエンザAウイルスの複製を阻害します . これらの作用に関与する分子標的と経路には、免疫応答やウイルス複製に必須な特定の細胞過程の阻害が含まれます .
生化学分析
Biochemical Properties
Colletodiol plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the proliferation of isolated mouse splenocytes induced by concanavalin A or lipopolysaccharide (LPS), with IC50 values of 12 and 5 μg/mL, respectively . Additionally, Colletodiol inhibits influenza A viral replication in HeLa-IAV-Luc cells . These interactions suggest that Colletodiol may modulate immune responses and viral replication through its biochemical properties.
Cellular Effects
Colletodiol exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Colletodiol’s immunosuppressive activity is evident in its ability to inhibit the proliferation of mouse splenocytes . Furthermore, its antiviral activity against influenza A virus in HeLa-IAV-Luc cells indicates its potential to interfere with viral replication and host cell responses .
Molecular Mechanism
The molecular mechanism of Colletodiol involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Colletodiol binds to specific targets within cells, leading to the inhibition of immune cell proliferation and viral replication
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Colletodiol change over time. Studies have shown that Colletodiol remains stable under certain conditions, but its degradation and long-term effects on cellular function are still being investigated. In vitro and in vivo studies have provided insights into the temporal dynamics of Colletodiol’s activity, highlighting its potential for sustained immunosuppressive and antiviral effects .
Dosage Effects in Animal Models
The effects of Colletodiol vary with different dosages in animal models. At lower doses, Colletodiol exhibits immunosuppressive and antiviral activities without significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects of Colletodiol is crucial for its potential therapeutic applications.
Metabolic Pathways
Colletodiol is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The metabolic flux and levels of metabolites influenced by Colletodiol are areas of active research. These interactions may play a role in its immunosuppressive and antiviral properties, as well as its overall metabolic stability .
Transport and Distribution
Within cells and tissues, Colletodiol is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function. The transport and distribution mechanisms of Colletodiol are essential for understanding its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
Colletodiol’s subcellular localization is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The precise subcellular localization of Colletodiol and its effects on cellular processes are areas of ongoing investigation .
準備方法
合成経路と反応条件
コレトジオールは、Cytospora属菌の培養における特定の標識されたトリエンを用いるなど、様々な方法で合成できます。 これらのトリエンは、生物模倣反応でコレトジオールのマクロジオライド構造に組み込まれることが示されています . 合成には、コレトケトールなどの中間体をコレトジオールに変換する酸化工程が含まれます .
工業生産方法
化学反応の分析
反応の種類
コレトジオールは、酸化や還元など、様々な化学反応を起こします。 コレトケトールなどの中間体の生物模倣酸化は、コレトジオールの生合成における重要な反応です .
一般的な試薬と条件
コレトジオールの合成と反応に用いられる一般的な試薬には、酸化剤や、マクロジオライド構造の形成を促進する触媒が含まれます。 条件としては、通常、穏やかな温度と、反応を促進する溶媒の使用があります .
生成される主な生成物
コレトジオールを含む反応で生成される主な生成物には、コレトケトールやグラハマイシンAなどの他のマクロジオライドが含まれます。 これらの生成物は、多くの場合、コレトジオールからの一段階の酸化によって生成されます .
科学研究への応用
コレトジオールは、様々な科学研究に応用されています。
類似化合物との比較
類似化合物
コレトケトール: コレトジオールの生合成における中間体となる関連マクロジオライド.
グラハマイシンA: コレトジオールからの酸化工程によって生成されるもう一つのマクロジオライド.
独自性
コレトジオールは、類似化合物ではそれほど顕著ではない、特定の免疫抑制と抗ウイルス作用によって特徴付けられます。 その生合成経路と、コレトジオールが受ける特定の反応も、他のマクロジオライドとは異なります .
特性
IUPAC Name |
(3E,6R,9E,11R,12R,14R)-11,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-9-4-3-5-13(17)20-10(2)8-12(16)11(15)6-7-14(18)19-9/h3,5-7,9-12,15-16H,4,8H2,1-2H3/b5-3+,7-6+/t9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQHOHRUGBYJBS-RSNJVVJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(=O)OC(CC(C(C=CC(=O)O1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C(=O)O[C@@H](C[C@H]([C@@H](/C=C/C(=O)O1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21142-67-6 | |
| Record name | Colletodiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021142676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COLLETODIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6044P09Y9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



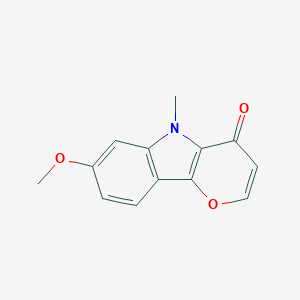
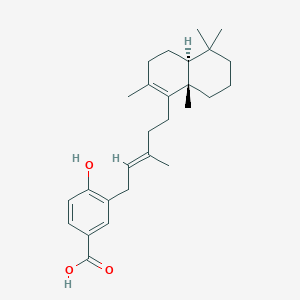
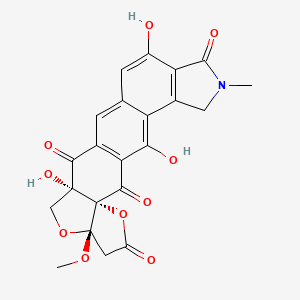
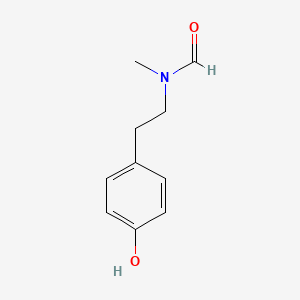
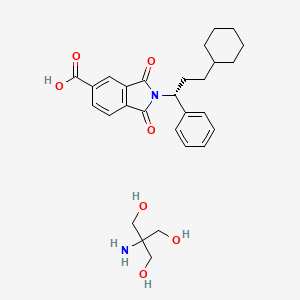
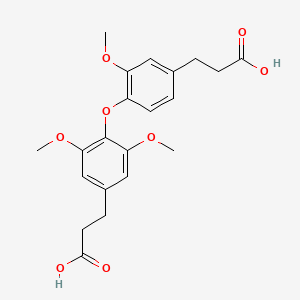
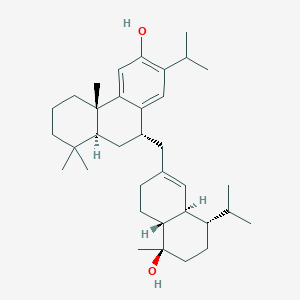
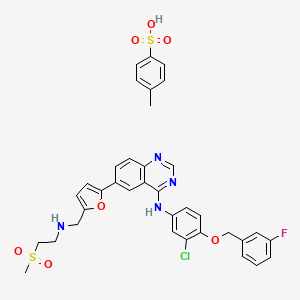


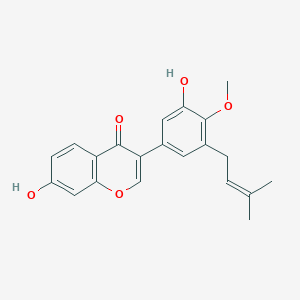
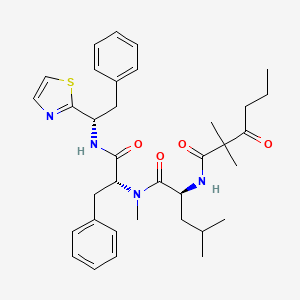
![(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1247243.png)
